2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole
Description
Properties
IUPAC Name |
2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c1-2-4-11-10(3-1)15-13(17-11)19-8-9-7-16-5-6-18-12(16)14-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVOIXPRROXYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 2-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the benzo[d]oxazole moiety . The reaction conditions often include the use of catalysts such as iron or microwave irradiation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex heterocyclic compounds. These methods often utilize automated reactors and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis, by binding to the active site and disrupting the enzyme’s function . This inhibition leads to the disruption of essential metabolic pathways, ultimately resulting in the death of the bacterial cells.
Comparison with Similar Compounds
Key Observations :
- Catalyst-free synthesis is effective for benzo[d]imidazo[2,1-b]thiazoles but fails for benzo[d]oxazoles due to oxygen’s electronegativity hindering cyclization .
- Microwave irradiation significantly enhances reaction efficiency (e.g., 95% yield in 2 hours for benzo[d]imidazo[2,1-b]thiazoles) .
- Eaton’s reagent enables high-yield, one-pot syntheses of imidazo[2,1-b]thiazole derivatives under solvent-free conditions, outperforming traditional catalysts like FeCl₃ .
Table 2: Bioactivity Profiles of Selected Analogs
Key Comparisons :
- Anticancer activity : Benzo[d]imidazo[2,1-b]thiazoles show moderate activity, while imidazo[2,1-b]oxazoles exhibit potent kinase inhibition, suggesting divergent therapeutic targets .
- Antibacterial efficacy : Imidazo[2,1-b][1,3,4]thiadiazoles outperform many sulfonamide derivatives, likely due to enhanced membrane permeability from the thiadiazole ring .
Physicochemical and Electronic Properties
- Heteroatom Effects: Selenium substitution (e.g., benzo[d]imidazo[2,1-b]benzoselenoazoles) red-shifts λmax compared to sulfur analogs, enhancing absorption in visible spectra . Oxygen vs. sulfur: Benzo[d]oxazole derivatives exhibit lower electrophilicity than thiazole analogs, reducing reactivity in cyclization reactions .
Luminescence :
- Imidazo[2,1-b]thiazole ligands in Ir(III) complexes achieve blue-violet emission (λmax: 381–426 nm) with high quantum yields (60%), ideal for OLEDs .
Biological Activity
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole is a heterocyclic compound that has attracted attention due to its unique structure and potential biological activities. This compound features a fused ring system that combines imidazo[2,1-b]thiazole and benzo[d]oxazole moieties, which are known for their diverse chemical reactivity and biological properties. This article will explore the biological activity of this compound, focusing on its mechanism of action, biochemical interactions, and potential therapeutic applications.
The primary target for 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole is pantothenate synthetase in Mycobacterium tuberculosis (Mtb). The compound inhibits this enzyme by binding to its active site, thereby disrupting the pantothenate biosynthesis pathway critical for bacterial growth and survival. This mechanism suggests potential use as an anti-tuberculosis agent.
Cellular Effects
The compound has demonstrated significant activity against Mycobacterium tuberculosis, leading to reduced bacterial viability. In vitro studies indicate that the compound can inhibit the growth of Mtb at micromolar concentrations.
Interaction with Biomolecules
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole has shown the ability to interact with various enzymes and proteins. These interactions may involve enzyme inhibition or activation and alterations in gene expression.
Pharmacokinetics
The pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), have been predicted using in silico models. These models suggest favorable characteristics for further development as a pharmaceutical agent.
Case Studies
In recent studies, derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their biological activity. For example:
- A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were tested against carbonic anhydrase (CA), revealing selective inhibition against specific isoforms (hCA II) with inhibition constants ranging from 57.7 to 98.2 µM . This highlights the potential for structural modifications to enhance biological activity.
- Another study focused on imidazothiazoles demonstrated their leishmanicidal activity, indicating that similar compounds could be explored for treating various infectious diseases .
Comparative Analysis
| Compound | Target | Inhibition Constant (K_i) | Biological Activity |
|---|---|---|---|
| 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole | Pantothenate synthetase (Mtb) | Not specified | Anti-tuberculosis |
| Imidazo[2,1-b]thiazole-sulfonyl piperazine | hCA II | 57.7 - 98.2 µM | Carbonic anhydrase inhibition |
| Phthalimido-thiazole derivatives | Not specified | Not specified | Leishmanicidal activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole, and what are the critical reaction conditions to optimize yield?
- Synthesis Strategies :
- Multi-step synthesis : Begin with intermediates such as 2-mercaptobenzimidazoles or hydrazonoyl halides. Cyclization steps often require catalysts like FeCl₃/ZnI₂ or K₂CO₃ under reflux conditions (e.g., 130°C) .
- Solvent-free methods : Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H) enables efficient cyclization without solvents, reducing environmental impact .
- One-pot three-component reactions : Combine 2-aminobenzothiazole, aryl glyoxal monohydrate, and 4-hydroxycoumarin in ethanol-PEG-600 at 80°C for simplified synthesis .
- Optimization Tips :
- Control reaction time (7–9 hours for cyclization) and stoichiometric ratios of reagents (e.g., 1:1 for hydrazine derivatives) to minimize byproducts .
- Use phosphorus oxychloride (POCl₃) for dehydration steps to enhance ring closure efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers focus on?
- Primary Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and thioether linkages (δ 3.5–4.0 ppm for SCH₂ groups). Confirm imidazo-thiazole ring protons (δ 6.8–7.1 ppm) .
- FT-IR : Look for C=N stretching (~1600 cm⁻¹) in the imidazole ring and C-S-C vibrations (~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole and benzooxazole moieties .
- Validation : Cross-reference with X-ray crystallography data (if available) to confirm stereochemistry and bond angles .
Q. What in vitro biological screening models are typically employed to assess the compound’s antimicrobial or anticancer potential?
- Antimicrobial Assays :
- Agar dilution/broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µg/mL indicate promising activity .
- Antifungal models : Use Candida albicans and Aspergillus niger to evaluate zone of inhibition (ZOI) in disk diffusion assays .
- Anticancer Screening :
- MTT assay : Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <50 µM considered significant .
- Apoptosis markers : Measure caspase-3/7 activation via fluorescence-based assays .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its therapeutic efficacy against specific enzyme targets?
- SAR Strategies :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzooxazole ring to enhance 15-lipoxygenase (15-LOX) inhibition .
- Bioisosteric replacement : Replace the thioether linker with sulfone (-SO₂-) to improve metabolic stability while retaining activity .
- Computational Tools :
- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like Fer kinase or 15-LOX. Focus on hydrophobic interactions with active-site residues (e.g., Phe177 in 15-LOX) .
- QSAR models : Correlate logP values with antimicrobial potency to optimize lipophilicity .
Q. What strategies are recommended for improving the aqueous solubility and bioavailability of this compound without compromising its bioactivity?
- Approaches :
- Prodrug design : Introduce phosphate or glycoside groups at the imidazo-thiazole NH position for enhanced solubility, which are cleaved in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) to improve dissolution rates and tissue penetration .
- Physicochemical Modifications :
- Salt formation : Use hydrochloride salts (e.g., SRT1720 HCl) to increase solubility in polar solvents .
- Veber’s Rule Compliance : Ensure ≤10 rotatable bonds and polar surface area <140 Ų for optimal oral bioavailability .
Q. What experimental approaches are used to elucidate the mechanism of action of this compound in inhibiting enzymes like 15-lipoxygenase or Fer kinase?
- Kinetic Studies :
- Enzyme inhibition assays : Monitor UV-vis absorbance changes (e.g., 234 nm for 15-LOX’s conjugated diene products) to determine inhibition type (competitive/non-competitive) .
- Mechanistic Probes :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to Fer kinase .
- Western blotting : Evaluate downstream signaling (e.g., phosphorylation of RSK2 in cancer cells) .
- In Vivo Models :
- Xenograft mice : Administer 10–50 mg/kg doses to assess tumor regression and validate target engagement via immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
